molecular formula C22H14O2 B14130190 2,5-Bis(phenylethynyl)benzene-1,4-diol

2,5-Bis(phenylethynyl)benzene-1,4-diol

Cat. No.: B14130190
M. Wt: 310.3 g/mol
InChI Key: BKNJMHYXUQQARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(phenylethynyl)benzene-1,4-diol is a specialized organic compound based on the 1,4-bis(phenylethynyl)benzene (BPEB) molecular framework, which is recognized for its rigid, linear, and extensively conjugated structure. This scaffold is highly valued in materials science, particularly in the development of advanced liquid crystal (LC) compositions . Derivatives of BPEB are known to exhibit high melting points, clearing points, and most notably, high optical anisotropy (Δn) . These properties are crucial for formulating liquid crystal mixtures with wide nematic phase temperature ranges, which have been successfully applied in the development of blue phase liquid crystals (BPLC) for next-generation displays . Beyond display technology, the extended π-system of the BPEB structure makes it a promising candidate for photonic applications. Recent research on similar compounds has demonstrated their utility as efficient annihilators in triplet-triplet annihilation upconversion (TTA-UC) systems, which can convert visible light into ultraviolet light under low-power excitation . This opens avenues for their use in light-harvesting technologies and photochemistry. The diol functional group on the central benzene ring in this compound provides a versatile handle for further chemical modification, such as polymerization or the introduction of specific substituents, allowing researchers to fine-tune its solubility, mesomorphic, and electronic properties for targeted applications. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

2,5-bis(2-phenylethynyl)benzene-1,4-diol

InChI

InChI=1S/C22H14O2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16,23-24H

InChI Key

BKNJMHYXUQQARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2O)C#CC3=CC=CC=C3)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,5 Bis Phenylethynyl Benzene 1,4 Diol

Precursor Synthesis and Halogenated Intermediates

The foundation of the synthesis is the creation of a dihalogenated benzene-1,4-diol (B12442567) core, which serves as the scaffold for subsequent carbon-carbon bond formation.

Synthesis of 2,5-Dibromobenzene-1,4-diol Derivatives

The most common and direct precursor for the target molecule is 2,5-dibromobenzene-1,4-diol, also known as 2,5-dibromohydroquinone (B82636). This intermediate is typically synthesized through the electrophilic bromination of hydroquinone (B1673460) (benzene-1,4-diol). commonorganicchemistry.com Phenols and their derivatives are highly activated aromatic rings, making them susceptible to ready bromination at or below room temperature. commonorganicchemistry.com

The reaction involves treating hydroquinone with elemental bromine in a suitable solvent. chemicalbook.comguidechem.comrsc.org Glacial acetic acid is a frequently used solvent for this transformation. chemicalbook.comguidechem.comrsc.org In a typical procedure, a solution of bromine in acetic acid is added dropwise to a suspension of hydroquinone in acetic acid. guidechem.com The reaction proceeds readily, often with a slight increase in temperature, leading to the precipitation of the colorless 2,5-dibromohydroquinone product. guidechem.com The mixture is typically stirred for a period ranging from one to several hours to ensure complete reaction before the solid product is isolated by filtration. chemicalbook.comguidechem.com Yields for this direct bromination are generally high, with reports of over 80%. guidechem.comrsc.org

Protection of the hydroxyl groups of 2,5-dibromohydroquinone is a common strategy to prevent side reactions and improve solubility in organic solvents during the subsequent coupling step. This can be achieved through Williamson ether synthesis, for example, by reacting the diol with alkyl halides in the presence of a base like potassium carbonate.

Table 1: Synthesis of 2,5-Dibromobenzene-1,4-diol

Starting Material Reagent Solvent Reaction Time Yield Reference
Hydroquinone Bromine Glacial Acetic Acid 1 hour 82% guidechem.com
Hydroquinone Bromine Glacial Acetic Acid 12 hours 85% chemicalbook.com
Hydroquinone Bromine Glacial Acetic Acid 24 hours 82% rsc.org

Strategies for Introducing Ethynyl (B1212043) Moieties

The introduction of ethynyl groups onto the aromatic core is achieved via cross-coupling reactions. This strategy requires two key components: the halogenated aromatic substrate (e.g., 2,5-dibromobenzene-1,4-diol or its etherified derivative) and a terminal alkyne, which in this case is phenylacetylene (B144264). The carbon-halogen bonds on the hydroquinone ring serve as reactive sites for the formation of new carbon-carbon bonds with the terminal carbon of the alkyne. The most prominent and widely employed method for this specific transformation is the Sonogashira cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the synthesis of diarylalkynes, offering mild conditions and high functional group tolerance.

Sonogashira Coupling Approaches

The Sonogashira reaction is a powerful and versatile method for forming C(sp²)–C(sp) bonds, making it the ideal choice for coupling phenylacetylene with the 2,5-dibromobenzene-1,4-diol scaffold. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst (usually copper(I) iodide), and an amine base in an organic solvent.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from phenylacetylene, the copper(I) salt, and the amine base). The final step is reductive elimination, which yields the desired 2,5-bis(phenylethynyl)benzene-1,4-diol product and regenerates the Pd(0) catalyst. While the copper co-catalyst is standard, copper-free Sonogashira protocols have also been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).

Optimization of Reaction Conditions and Yields

The success and efficiency of the Sonogashira coupling depend on the careful optimization of several reaction parameters.

Catalyst System : The choice of palladium source and ligands is crucial. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. nih.gov The copper(I) iodide co-catalyst is added to facilitate the reaction, though its omission is possible in certain systems.

Base : An amine base, such as triethylamine (B128534) or diisopropylamine, is required. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Solvent : A variety of solvents can be used, including toluene, tetrahydrofuran (B95107) (THF), and triethylamine itself. The choice of solvent can influence reaction rates and yields.

Temperature : The reaction temperature is dependent on the reactivity of the aryl halide. Aryl iodides are more reactive and can often be coupled at room temperature, while less reactive aryl bromides typically require heating, often in the range of 60-80°C.

By carefully controlling these conditions, high yields of this compound and its derivatives can be achieved. For instance, the synthesis of various 1,4-bis(phenylethynyl)benzene (B159325) derivatives using Sonogashira coupling has been reported with yields often exceeding 70-80%. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

Aryl Halide Alkyne Catalyst Co-catalyst Base Solvent Temperature Reference
4-Bromo-2,6-difluorobenzene derivative Phenylacetylene Pd(PPh₃)₄ CuI Triethylamine Toluene 60°C nih.gov
Di-iodobenzene derivative Trimethylsilylacetylene Pd(PPh₃)₄ CuI Diisopropylamine Toluene 50°C No Ref.
Aryl Iodide Functionalized Acetylenes PdCl₂(PPh₃)₂ None None Ionic Liquid 55°C No Ref.

Alternative Synthetic Pathways

While the Sonogashira coupling is the most direct and widely adopted method for synthesizing this compound, other general strategies for forming aryl-alkyne bonds exist in organic synthesis. These are not commonly reported for this specific target molecule but represent potential alternative approaches.

One such method involves the dehydrohalogenation of dihalides. An alkene can be halogenated to form a vicinal dihalide, which can then undergo a double elimination reaction using a strong base like sodium amide (NaNH₂) to form an alkyne. masterorganicchemistry.com Applying this logic would require starting with a 2,5-divinylbenzene-1,4-diol precursor, which would be subsequently brominated and then subjected to double elimination. This multi-step route is significantly less direct than the Sonogashira coupling.

Another approach involves the Fritsch–Buttenberg–Wiechell rearrangement, where a 1,1-diaryl-2-haloethene is treated with a strong base to yield a diarylacetylene. This pathway, however, requires a specific vinyl halide precursor that is not readily accessible from hydroquinone.

Other palladium-catalyzed reactions, such as Stille or Suzuki couplings, are primary methods for forming aryl-aryl or aryl-alkenyl bonds and are not suitable for the direct formation of the aryl-alkyne bond from a terminal alkyne. nih.gov Given the high efficiency, mild conditions, and directness of the Sonogashira coupling, it remains the preeminent synthetic strategy for this compound and related compounds.

Approaches via Benzoquinone Derivatives

The most direct and widely utilized strategies for synthesizing 2,5-disubstituted hydroquinones involve the functionalization of 1,4-benzoquinone (B44022) or its corresponding hydroquinone. While direct nucleophilic addition of phenylethynyl anions to 1,4-benzoquinone is conceptually possible, a more reliable and controlled method involves a cross-coupling reaction with a suitably halogenated hydroquinone precursor.

Sonogashira Cross-Coupling Reaction

A prominent and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms is the Sonogashira coupling. wikipedia.orglibretexts.org This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the logical starting material is a 2,5-dihalogenated-1,4-hydroquinone.

The typical reaction sequence is as follows:

Preparation of the Dihalo-hydroquinone: 1,4-Benzoquinone can be converted to 2,5-dihalo-1,4-hydroquinone (where the halogen is typically bromine or iodine). For instance, 2,5-dibromo-1,4-hydroquinone can be synthesized from 1,4-hydroquinone. The hydroxyl groups are often protected, for example as methoxy (B1213986) or benzyloxy ethers, prior to the coupling reaction to prevent interference with the basic reaction conditions and to improve solubility.

Double Sonogashira Coupling: The protected 2,5-dihalo-benzene-1,4-diol derivative is then subjected to a double Sonogashira coupling with two equivalents of phenylacetylene. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (typically CuI), and an amine base (such as triethylamine or diisopropylamine). beilstein-journals.orgnih.gov

Deprotection: Following the successful coupling of both phenylethynyl groups, the protecting groups on the hydroxyl functions are removed to yield the final product, this compound.

The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides. wikipedia.org The reaction conditions, including the choice of catalyst, solvent, base, and temperature, must be carefully optimized to achieve high yields and minimize side reactions. beilstein-journals.org

Reactant 1Reactant 2Key ReagentsProductReaction Type
2,5-Diiodo-1,4-dimethoxybenzenePhenylacetylenePd catalyst, Cu(I) salt, Amine Base2,5-Bis(phenylethynyl)-1,4-dimethoxybenzeneSonogashira Coupling
2,5-Bis(phenylethynyl)-1,4-dimethoxybenzeneDemethylating Agent (e.g., BBr₃)-This compoundDeprotection

Nucleophilic Addition to Benzoquinones

Direct functionalization of the benzoquinone ring via nucleophilic addition is another established strategy. researchgate.netnih.gov In this context, a phenylethynyl nucleophile (e.g., phenylethynyl lithium or a Grignard reagent) would be added to a suitable benzoquinone derivative. For instance, the reaction of a nucleophile with 2,5-dichloro-1,4-benzoquinone (B146525) can proceed via a nucleophilic vinylic substitution mechanism. nih.gov This reaction would involve the addition of the phenylethynyl nucleophile to the quinone ring, followed by the elimination of the chloride leaving group, and subsequent tautomerization/reduction to the hydroquinone. However, controlling the regioselectivity and preventing side reactions can be challenging with highly reactive organometallic reagents.

Cyclization and Ring-Forming Reactions

Instead of functionalizing a pre-existing ring, the central benzene-1,4-diol core can be constructed through cyclization reactions of acyclic precursors. These methods are powerful for creating highly substituted aromatic systems.

[2+2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne molecules are a potent method for the one-step synthesis of substituted benzene (B151609) rings. nih.gov In principle, the this compound core could be assembled from appropriate alkyne precursors. For example, a cobalt- or rhodium-catalyzed cocyclotrimerization of two molecules of phenylacetylene with a third, specifically designed alkyne bearing the precursors to the 1,4-diol functionality could yield the desired skeleton. However, a major challenge in intermolecular cycloadditions is controlling the regioselectivity to achieve the specific 1,2,4,5-substitution pattern required. nih.gov While powerful, this approach is less commonly used for this specific target compared to the functionalization of a hydroquinone ring due to the complexity of controlling the assembly of multiple components.

Other cyclization strategies to form substituted arenes include various annulation reactions, electrophilic cyclizations of unsaturated precursors, and intramolecular hydroarylations. acs.orgorganic-chemistry.org While these methods are valuable in organic synthesis, their application to the direct synthesis of this compound is not prominently documented, likely due to the efficiency of the Sonogashira coupling approach.

Purification and Isolation Techniques

The purification and isolation of the final product, this compound, are critical steps to ensure high purity. Standard laboratory techniques are employed, tailored to the physical properties of the compound and the impurities present.

Chromatography

Column chromatography is a fundamental technique for purifying organic compounds. researchgate.net For this compound, silica (B1680970) gel is a common stationary phase. A solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is used to elute the compound from the column. The polarity of the eluent is gradually increased to first remove non-polar impurities before eluting the more polar diol product. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble when hot. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial and may require experimentation with various options like ethanol, methanol, acetone, or mixtures with water. mdpi.com The purified solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. google.com

Washing and Extraction

Liquid-liquid extraction is often used during the work-up phase of the synthesis to separate the product from inorganic salts and water-soluble impurities. nih.gov After a reaction, the mixture is typically quenched with water or a mild acidic solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is subsequently washed with water and brine (saturated aqueous sodium chloride solution) to remove residual water-soluble materials before being dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). nih.gov

A summary of common techniques is presented below:

TechniquePurposeCommon Implementation
Column Chromatography Separation from byproducts and unreacted starting materials.Silica gel stationary phase with a gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate).
Recrystallization Final purification of the solid product.Dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly.
Extraction/Washing Removal of inorganic salts and water-soluble impurities post-reaction.Partitioning the product into an organic solvent and washing with aqueous solutions (water, brine).

Advanced Structural Characterization and Conformational Analysis of 2,5 Bis Phenylethynyl Benzene 1,4 Diol and Its Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

Analysis of Intra- and Intermolecular Interactions (e.g., C-H···O, C-H···π, π-π stacking, Hydrogen Bonds)

The solid-state arrangement of 2,5-Bis(phenylethynyl)benzene-1,4-diol and its derivatives is orchestrated by a delicate interplay of various non-covalent interactions. Hydrogen bonding is anticipated to be a dominant feature in the parent diol, with the hydroxyl groups acting as both donors and acceptors, leading to the formation of extended networks.

In derivatives where the hydroxyl groups are replaced, other interactions become prominent. For instance, in 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene, the crystal structure is characterized by a molecular tape motif along the a-axis, which is formed by C-H···O interactions. This demonstrates the significant role of even weak hydrogen bonds in directing the crystal packing.

π-π stacking is another crucial interaction that dictates the arrangement of these planar aromatic systems. The stacking can occur in a parallel-displaced or T-shaped (edge-to-face) fashion. In the crystal structure of 9,10-bis(phenylethynyl)anthracene, a related compound, a close separation of 3.43 Å between anthracene (B1667546) rings is indicative of significant π-π stacking interactions. nih.gov The degree of overlap and the distance between the aromatic rings are critical factors that influence the electronic properties of the material.

The following table summarizes the types of intermolecular interactions observed in derivatives of this compound.

Interaction TypeDescriptionObserved in Derivatives
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom like oxygen.Expected in the parent diol; C-H···O interactions are observed in alkoxy derivatives.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Common in phenylethynyl-based compounds, influencing electronic properties. nih.gov
C-H···π InteractionsWeak hydrogen bond between a C-H group and a π-system.Contributes to the overall stability of the crystal packing.

Conformational Distortions and Rigidity-Flexibility Relationships

The core of this compound is relatively rigid due to the sp-hybridized carbon atoms of the acetylene (B1199291) units and the aromatic nature of the benzene (B151609) rings. However, rotational freedom exists around the single bonds connecting the phenylethynyl groups to the central hydroquinone (B1673460) ring. This can lead to conformational polymorphism, where the same molecule crystallizes in different arrangements.

In the solid state, the molecule may not be perfectly planar. Crystal packing forces can induce slight twists or bends in the molecular backbone. For example, in a doubly bridged 1,4-bis(phenylethynyl)benzene (B159325) derivative, the twist angles between the phenyl rings were found to be 40° and 44°. nih.gov The planarity of the molecule is a crucial factor influencing the extent of π-conjugation and, consequently, its electronic and photophysical properties. A more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. nih.gov

The rigidity of the molecular structure can be intentionally tuned by introducing bulky substituents or by creating macrocyclic structures. These modifications can lock the molecule into a specific conformation, providing a way to control its properties in the solid state.

Solution-Phase Conformational Dynamics

In solution, this compound and its derivatives exhibit dynamic conformational behavior. The rotation around the single bonds is more facile than in the solid state, leading to an equilibrium between different conformers. Spectroscopic techniques are invaluable tools for probing these dynamic processes.

Spectroscopic Probes for Molecular Conformation (e.g., NMR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. The chemical shifts of the protons and carbon atoms are sensitive to the local electronic environment, which is influenced by the molecular conformation. For instance, in a study of substituted benzenes, the 13C NMR chemical shifts were used to determine the preferred conformations of the molecules. rsc.org For this compound, variable-temperature NMR studies could provide information on the energy barriers for rotation around the single bonds.

UV-Visible (UV-Vis) absorption spectroscopy is another valuable tool for probing the conformation of these conjugated systems. The position and shape of the absorption bands are directly related to the extent of π-conjugation in the molecule. nih.gov A more planar conformation allows for better overlap of the p-orbitals, leading to a more delocalized π-system and a bathochromic (red) shift in the absorption maximum. The effect of solvent polarity on the UV-Vis spectrum can also provide insights into the nature of the electronic transitions and the conformational changes in different environments. biointerfaceresearch.comsciencepublishinggroup.comsciencepublishinggroup.com

The table below shows a conceptual representation of how spectroscopic data can be correlated with molecular conformation.

Spectroscopic TechniqueObservableInterpretation
NMRChemical Shifts, Coupling ConstantsProvides information on the time-averaged conformation and rotational barriers. rsc.org
UV-VisAbsorption Maximum (λmax), Molar Absorptivity (ε)Correlates with the extent of π-conjugation and planarity of the molecule. nih.gov

Influence of Substituents on Dihedral Angles and Planarization

Substituents on the phenyl rings can have a significant impact on the conformational preferences of this compound derivatives. Bulky substituents can sterically hinder the rotation around the single bonds, forcing the phenyl rings to adopt a twisted conformation. This twisting reduces the degree of π-conjugation and can lead to a hypsochromic (blue) shift in the absorption spectrum.

Conversely, substituents that can participate in intramolecular hydrogen bonding can help to planarize the molecule. For example, hydroxyl or amino groups can form hydrogen bonds with adjacent parts of the molecule, locking it into a more planar conformation. The electronic nature of the substituents also plays a role. Electron-donating or electron-withdrawing groups can alter the electron density distribution in the molecule, which can in turn influence its conformational preferences and photophysical properties. nih.gov

Surface Adsorption Studies

The interaction of this compound and its derivatives with surfaces is of great interest for applications in molecular electronics and sensor technology. The adsorption behavior of these molecules on a substrate can influence their orientation, packing, and electronic properties.

While specific studies on the surface adsorption of this compound are limited, research on related aromatic diols and phenylethynyl compounds provides valuable insights. The adsorption of aromatic molecules on metal surfaces is a complex process that can involve both physisorption and chemisorption. uvm.edu Physisorption is a weaker interaction based on van der Waals forces, while chemisorption involves the formation of chemical bonds between the molecule and the surface.

For aromatic diols like hydroquinone, the adsorption on metal surfaces can occur through the interaction of the hydroxyl groups and the π-system of the benzene ring with the surface atoms. The orientation of the adsorbed molecules can be either flat-lying or perpendicular to the surface, depending on the nature of the substrate and the experimental conditions. rsc.org

The self-assembly of phenylethynyl-based compounds on surfaces can lead to the formation of highly ordered two-dimensional structures. researchgate.net These self-assembled monolayers (SAMs) can be used to modify the properties of the surface and to create templates for the growth of other materials. beilstein-journals.org The intermolecular interactions discussed in the solid-state section, such as hydrogen bonding and π-π stacking, also play a crucial role in the formation and stability of these surface structures.

The study of the adsorption behavior of this compound on various substrates, such as gold, silicon, and titanium dioxide, would be a promising area for future research, with potential applications in the development of novel electronic devices and sensors. rsc.orgcam.ac.uk

Adsorption Mechanisms on Metallic Substrates (e.g., Au(111))

The adsorption of this compound on a Au(111) surface is a complex interplay of van der Waals forces, π-substrate interactions, and potential hydrogen bonding. Research on analogous molecules, such as 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene (PEEB) on Au(111), provides a foundational understanding. uni-konstanz.de Studies combining scanning tunneling microscopy (STM) and density functional theory (DFT) calculations have shown that PEEB molecules are physisorbed on the Au(111) substrate. uni-konstanz.de This physical adsorption is characterized by a negligible distortion of the molecular geometry and minimal charge transfer between the molecule and the metallic surface. uni-konstanz.de

For this compound, the π-system of the benzene rings and the ethynyl (B1212043) groups is expected to interact with the delocalized electrons of the gold surface, promoting a flat-lying adsorption geometry. This is consistent with DFT studies of benzene on Au(111), which indicate a preference for a planar orientation where the aromatic ring is parallel to the surface.

Geometrical Structure Perturbations Upon Adsorption

Upon adsorption on a metallic substrate, organic molecules can undergo subtle to significant changes in their geometrical structure. For this compound, the perturbations are expected to be modest, in line with the findings for its ethoxy-substituted analogue, PEEB, which showed negligible distortion upon physisorption on Au(111). uni-konstanz.de

Structural ParameterTypical Value in Free Molecule (Å or °)Expected Value on Au(111) (Å or °)Expected Perturbation
C-C (benzene ring)~1.40~1.40 - 1.42Slight elongation
C≡C (ethynyl)~1.20~1.21 - 1.23Slight elongation
C-C (benzene-ethynyl)~1.43~1.43 - 1.44Minimal change
C-O (hydroxyl)~1.36~1.37 - 1.39Slight elongation
O-H (hydroxyl)~0.96~0.97 - 0.99Slight elongation due to interaction
C-C-C (benzene ring angle)120~120Minimal change
C-C≡C (ethynyl angle)180~178 - 180Slight bending

Elucidating Electronic and Photophysical Properties of 2,5 Bis Phenylethynyl Benzene 1,4 Diol Systems

Absorption and Emission Spectroscopy

The absorption and emission characteristics of conjugated molecules are governed by the nature of their electronic transitions. The extended π-system of 2,5-Bis(phenylethynyl)benzene-1,4-diol is expected to dominate its spectroscopic properties.

The UV/Vis absorption spectrum of this compound is predicted to be characterized by strong absorption bands in the UVA range, arising from π-π* electronic transitions within the conjugated phenylethynyl-benzene framework. The principal transition would be the S₀→S₁ (HOMO-to-LUMO) transition.

Theoretical studies on the analogous compound 2,5-bis(2-benzoxazolyl)hydroquinone confirm that the lowest energy absorption band corresponds to the S₀→S₁ transition. dnu.dp.ua The vibronic structure of this absorption band is significantly influenced by deformation and stretching vibrations within the hydroquinone (B1673460) moiety, highlighting the central role of the diol core in the electronic excitation process. dnu.dp.ua

Following photoexcitation, this compound is expected to exhibit fluorescence from the relaxation of the first excited singlet state (S₁) back to the ground state (S₀). The emission is expected to be a broad band with some vibronic structure, appearing at a longer wavelength than the absorption band (a phenomenon known as the Stokes shift).

Again, referencing a doubly bridged BPEB derivative, fluorescence emission is observed with a maximum at 356 nm. nih.gov At cryogenic temperatures (77 K), this derivative also displays a weak, long-wavelength emission at 511 nm, which is attributed to phosphorescence—emission from the triplet excited state (T₁). nih.gov It is plausible that this compound would exhibit similar photoluminescent behavior, with its fluorescence potentially being modulated by solvent polarity and hydrogen bonding interactions involving the hydroxyl groups.

The fluorescence quantum yield (Φ_F) represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in optoelectronic devices and sensors.

Specific, experimentally determined values for this compound are not found in the surveyed literature. However, data from structurally similar compounds provide a valuable benchmark. The doubly bridged BPEB derivative, for example, is reported to have a high fluorescence quantum yield and a short lifetime, characteristic of efficient fluorophores. nih.gov

Table 1: Photophysical Data for a Doubly Bridged 1,4-Bis(phenylethynyl)benzene (B159325) Derivative (Data provided for a structurally related compound for reference)
ParameterValueConditionsReference
Absorption λmax325 nmn-hexane, Room Temp. nih.gov
Emission λmax (Fluorescence)356 nmn-hexane, Room Temp. nih.gov
Emission λmax (Phosphorescence)511 nmEPA glass, 77 K nih.gov
Fluorescence Quantum Yield (ΦF)0.6Cyclohexane, Room Temp. nih.gov
Fluorescence Lifetime (τF)0.5 nsCyclohexane, Room Temp. nih.gov

It is important to note that the hydroxyl groups in this compound could influence these values. Intermolecular hydrogen bonding in certain solvents might introduce non-radiative decay pathways, potentially leading to a lower quantum yield compared to the unsubstituted BPEB.

Excited-State Dynamics and Energy Transfer Mechanisms

The fate of the molecule after photoexcitation is complex and involves various dynamic processes that compete with fluorescence.

While many planar aromatic molecules suffer from aggregation-caused quenching (ACQ) where fluorescence is diminished in the solid state or in aggregates, this compound is a strong candidate for the opposite phenomenon: Aggregation-Induced Emission (AIE).

The AIE effect arises when non-radiative decay pathways, which are active in solution, are blocked in the aggregated state, forcing the molecule to release its energy via fluorescence. A key mechanism for AIE is the Restriction of Intramolecular Motion (RIM). In a dilute solution, the phenylethynyl groups of the molecule can rotate freely. These rotations and vibrations act as a non-radiative channel for the excited-state energy to dissipate as heat. However, in a solid or aggregated state, the formation of intermolecular interactions, particularly hydrogen bonds between the hydroxyl groups of the hydroquinone core, can physically lock the molecules in place. This rigidification restricts the rotational freedom of the phenyl rotors, closing the non-radiative decay pathway and causing a significant enhancement of fluorescence emission.

Studies have shown that molecules containing a hydroquinone core can indeed be designed to be AIE-active. The presence of the hydroxyl groups is crucial for promoting the aggregation and subsequent emission enhancement.

Intramolecular Charge Transfer (ICT) is a process where photoexcitation induces a significant redistribution of electron density from a donor portion of a molecule to an acceptor portion. This is most common in asymmetric molecules with strong donor and acceptor groups (D-π-A systems).

Given its C2h symmetry, this compound is not a typical ICT compound. However, a related and highly relevant excited-state process is possible: Excited-State Intramolecular Proton Transfer (ESIPT). Molecules containing both a proton-donating group (like the hydroxyl group) and a proton-accepting site in close proximity can undergo ESIPT.

Upon excitation, the acidity of the phenolic protons increases dramatically. This can trigger an ultrafast transfer of a proton from a hydroxyl group to a nearby acceptor site, such as the π-electron cloud of the acetylene (B1199291) bond. This transfer creates a transient keto-form tautomer in the excited state. The enol (original form) and the keto (proton-transferred form) tautomer have very different electronic structures and energy levels. The molecule typically emits from the lower-energy keto state, resulting in a fluorescence band with an exceptionally large Stokes shift.

Detailed studies on 2,5-bis(benzoxazolyl)benzene-1,4-diol, a compound with the same hydroquinone core, have shown that it undergoes an excited-state intramolecular double proton transfer. researchgate.net This suggests that the hydroquinone moiety in these conjugated systems is primed for complex proton transfer dynamics upon excitation, which would be a dominant feature of its excited-state behavior, leading to unique and potentially tunable emission properties. researchgate.netnih.govresearchgate.net

Singlet Energy Transfer in Conjugated Systems

Singlet energy transfer is a crucial photophysical process in conjugated systems like this compound, where the excitation energy from a photoexcited molecule (donor) is non-radiatively transferred to a nearby molecule (acceptor) in its ground state. This process is fundamental to the functionality of various optoelectronic devices and light-harvesting systems. The efficiency and mechanism of singlet energy transfer are governed by several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance and orientation between the donor and acceptor, and the electronic coupling between them. Two primary mechanisms govern singlet energy transfer: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative energy transfer mechanism that occurs through dipole-dipole interactions between the donor and acceptor molecules. mdpi.com The rate of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to small changes in distance, typically in the range of 1-10 nanometers. mdpi.com For FRET to be efficient, there must be a significant spectral overlap between the fluorescence spectrum of the donor and the absorption spectrum of the acceptor. In the context of this compound systems, FRET could occur between two identical molecules (homo-FRET) or between the diol and another suitable chromophore (hetero-FRET), provided the necessary spectral overlap exists.

Dexter Energy Transfer is a short-range energy transfer mechanism that involves the exchange of electrons between the donor and acceptor molecules. libretexts.orgwikipedia.orgedinst.com This process requires the wavefunctions of the donor and acceptor to overlap, and therefore, it is effective only at very short distances, typically within 1 nanometer. wikipedia.org Unlike FRET, the Dexter mechanism can facilitate the transfer of triplet energy as well as singlet energy. edinst.com In densely packed systems or aggregates of this compound, Dexter energy transfer could play a significant role in energy migration. The rate of Dexter transfer is exponentially dependent on the distance between the donor and acceptor. edinst.com

While specific studies on singlet energy transfer exclusively in this compound are not extensively detailed in the available research, the principles of FRET and Dexter transfer are broadly applicable to this class of conjugated molecules. The extended π-system of the bis(phenylethynyl)benzene core provides strong transition dipoles, which would be conducive to efficient Förster transfer over significant distances. Furthermore, the potential for intermolecular interactions, such as π-stacking, could bring molecules into close enough proximity for Dexter exchange to become a viable energy transfer pathway. Theoretical studies on phenylacetylene (B144264) dendrimers have highlighted the importance of both Förster and Dexter type interactions in dictating the electronic coupling and energy transfer dynamics within these systems. acs.org

Nonlinear Optical Properties

Nonlinear optical (NLO) phenomena occur when a material interacts with high-intensity light, such as that from a laser, resulting in an optical response that is not linearly proportional to the intensity of the incident light. Materials with significant NLO properties are of great interest for a wide range of applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. Conjugated organic molecules, such as derivatives of this compound, are promising candidates for NLO materials due to their extended π-electron systems, which can exhibit large third-order optical nonlinearities.

The NLO response of a material is characterized by its nonlinear susceptibilities. For third-order NLO processes, the relevant parameter is the third-order nonlinear susceptibility, χ(3). In molecular systems, this macroscopic property is related to the molecular third-order polarizability, also known as the second hyperpolarizability (γ). The large π-conjugated framework of bis(phenylethynyl)benzene derivatives allows for significant electron delocalization, which is a key factor for achieving a large γ value. Theoretical studies on unsymmetric bis(phenylethynyl)benzene derivatives have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance the second-order NLO properties (characterized by the first hyperpolarizability, β). researchgate.net While this compound is a symmetric molecule and would not possess a bulk second-order NLO response, its third-order properties are expected to be significant.

The investigation of NLO properties in related systems provides insight into the potential of this compound. For instance, studies on poly{2,5-bis(but-2-ynyloxy) benzoate} containing a polar diacetylene chromophore have demonstrated excellent quadratic NLO properties. nih.govmdpi.com Research on phthalocyanines substituted with 3,4,5-trimethoxy phenyl groups also revealed strong third-order NLO coefficients, highlighting the potential of aromatic systems with extended conjugation for NLO applications. frontiersin.org

Two-Photon Absorption (TPA) Characteristics

Two-photon absorption (TPA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. The probability of TPA is proportional to the square of the incident light intensity. This property leads to several advantages in applications such as 3D microfabrication, high-resolution fluorescence microscopy, and optical data storage.

The efficiency of a molecule to undergo TPA is quantified by its two-photon absorption cross-section (σ₂), typically measured in Göppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). Large TPA cross-sections are desirable for practical applications. The molecular design of efficient TPA chromophores often involves creating molecules with a D-π-A, A-π-A, or D-π-D architecture, where D is an electron-donating group, A is an electron-accepting group, and π is a conjugated bridge. These designs can lead to a significant change in the quadrupole moment upon excitation, which enhances the TPA cross-section.

The table below presents TPA data for some related bis-alkynylbenzene and other conjugated systems, which can serve as a reference for estimating the potential TPA characteristics of this compound.

Compound/SystemWavelength (nm)TPA Cross-Section (σ₂) (GM)Reference
Bis(1,4)-(4′-dihexylaminostyryl)benzene~700-900~100-1000 lanl.gov
Tetra(4,7,12,15)-(4′-dihexylaminostyryl)[2.2]paracyclophane~700-900~500-4500 lanl.gov
3,4,5-Trimethoxy Phenyl Substituted Phthalocyanines8009,300–57,000 frontiersin.org

This table is for illustrative purposes and shows data for structurally related compounds to provide context for the potential properties of this compound.

The symmetric D-π-D like structure of this compound, with the hydroxyl groups acting as electron donors and the central benzene (B151609) ring as part of the π-bridge, suggests that it would likely exhibit a significant two-photon absorption cross-section. The exact value would depend on the specific electronic transitions and the solvent environment.

Computational Modeling and Theoretical Investigations of 2,5 Bis Phenylethynyl Benzene 1,4 Diol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to study the properties of molecules in their excited states and to predict their photophysical characteristics.

Electronic Structure Analysis (HOMO-LUMO Energy Levels and Gaps)

The electronic properties of conjugated molecules like 2,5-Bis(phenylethynyl)benzene-1,4-diol are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity and its absorption and emission of light.

For the parent compound, BPEB, DFT calculations have established its HOMO-LUMO gap. The introduction of hydroxyl (-OH) groups at the 2 and 5 positions of the central benzene (B151609) ring is expected to significantly alter the electronic landscape. Hydroxyl groups are known to be electron-donating, which would raise the energy of the HOMO level more than the LUMO level. This, in turn, would lead to a reduction of the HOMO-LUMO gap compared to the unsubstituted BPEB. A study on hydroxyl-substituted benzene demonstrated that the presence of an OH group decreases the energy gap. researchgate.net This trend suggests that this compound would exhibit a smaller HOMO-LUMO gap than BPEB. A lower HOMO-LUMO gap generally implies that the molecule can be more easily excited, which has implications for its potential applications in organic electronics. nih.gov

Table 1: Predicted HOMO-LUMO Energy Levels and Gaps for this compound in Comparison to Related Compounds (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.751.258.00
1,4-Bis(phenylethynyl)benzene (B159325) (BPEB)-5.80-1.504.30
This compound-5.50 (Predicted)-1.60 (Predicted)3.90 (Predicted)
Hydroxybenzene (Phenol)-5.98-0.755.23

Note: The values for this compound are predictive and based on trends observed in related molecules. Actual values would require specific DFT calculations.

Prediction of Photophysical Properties and Spectral Features

TD-DFT calculations are instrumental in predicting the absorption and emission spectra of molecules. For BPEB, TD-DFT studies have successfully predicted its absorption and fluorescence properties. nih.gov The introduction of hydroxyl groups in this compound is anticipated to cause a bathochromic (red) shift in its absorption and emission spectra compared to BPEB. This is a direct consequence of the reduced HOMO-LUMO gap, as less energy is required to promote an electron from the ground state to the first excited state.

Furthermore, the nature of the electronic transitions can be elucidated. For BPEB, the lowest energy transition is typically a π-π* transition. The hydroxyl substituents in the diol derivative would likely contribute to this transition, potentially introducing some charge transfer character. TD-DFT calculations on similar substituted BPEB systems have shown that the functional groups on the central ring can influence the character of the excited states. rsc.org

Molecular Dynamics and Conformational Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of conformational changes and the flexibility of molecules over time.

Investigation of Rotational Barriers and Conformational Flexibility

A key structural feature of BPEB and its derivatives is the rotational freedom of the terminal phenyl rings relative to the central benzene ring. The degree of this rotation, or torsion, significantly affects the extent of π-conjugation and, consequently, the electronic and photophysical properties.

For BPEB, computational studies have shown that the ground-state barrier to rotation of the phenyl rings is relatively low, estimated to be around 220-235 cm⁻¹. acs.org This indicates that at room temperature, a distribution of different rotational conformers likely exists in solution. In the excited state, however, the rotational barrier is significantly higher, which favors a more planar conformation. nih.gov

For this compound, the presence of the hydroxyl groups could introduce intramolecular hydrogen bonding, potentially with the ethynyl (B1212043) linkages or the terminal phenyl rings, depending on the conformation. Such interactions could increase the rotational barrier and favor a more planar ground-state geometry compared to BPEB. MD simulations would be essential to explore the potential energy surface and identify the most stable conformers and the energy barriers between them.

Table 2: Comparison of Rotational Barriers in BPEB and Predicted for its Diol Derivative (Illustrative Data)

CompoundGround State Rotational Barrier (kcal/mol)Excited State Rotational Barrier (kcal/mol)
1,4-Bis(phenylethynyl)benzene (BPEB)~0.6-0.7Significantly Higher
This compound> 0.7 (Predicted)Significantly Higher

Note: The value for the diol derivative is a qualitative prediction based on potential intramolecular interactions.

Surface Interaction Modeling

Understanding how molecules interact with surfaces is critical for their application in molecular electronics and sensor technologies. Computational modeling can provide detailed insights into the adsorption geometries and binding energies of molecules on various substrates.

DFT-Based Tight-Binding (DFTB) Simulations for Adsorption

DFT-Based Tight-Binding (DFTB) is a computationally efficient method that can be used to simulate the interaction of large molecules with surfaces. Studies on the adsorption of phenylacetylene (B144264), a building block of the target molecule, on palladium surfaces have been conducted using DFT. researchgate.net These studies reveal that the molecule can adsorb in various configurations, with the phenyl ring and the acetylene (B1199291) group interacting with the surface atoms.

For this compound, the hydroxyl groups would likely play a significant role in its adsorption on surfaces like gold or silicon oxide. The oxygen atoms of the hydroxyl groups could act as anchoring points, leading to specific and potentially stronger interactions with the substrate compared to the unsubstituted BPEB. DFTB simulations could be employed to model the adsorption of this compound on different surfaces, predicting the most stable adsorption sites, the orientation of the molecule, and the nature of the molecule-surface interactions. This information is vital for designing and fabricating molecular-scale devices.

Charge Transfer and Reordering at Interfaces

Computational modeling, particularly using density functional theory (DFT), has been instrumental in understanding the behavior of phenylethynylbenzene derivatives at interfaces with inorganic materials, such as metal surfaces. These investigations are crucial for the development of molecular electronic devices, where the nature of the molecule-substrate interaction governs device performance. Studies on molecules with a similar architecture to this compound provide significant insights into the expected charge transfer and reordering phenomena.

A detailed study combining experimental techniques like scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS) with density-functional-based tight-binding (DFTB) simulations was conducted on 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene (PEEB), a closely related derivative where the hydroxyl groups are replaced by ethoxy groups. acs.orgnih.gov The investigation focused on the adsorption of PEEB molecules on a Au(111) surface.

The theoretical calculations indicated that the PEEB molecule is physisorbed on the Au(111) substrate. acs.orgnih.gov This mode of adsorption is characterized by a weak van der Waals interaction between the molecule and the surface. Key findings from the computational analysis revealed:

Negligible Geometric Distortion: Upon adsorption, the molecule's geometry showed minimal distortion, retaining its planar structure. acs.orgnih.gov

Negligible Charge Transfer: The analysis of charge distribution showed a negligible amount of charge transfer between the PEEB molecule and the Au(111) substrate. acs.orgnih.govdigitellinc.com Specifically, the absolute charge transfer per atom was calculated to be a mere 0.003 |e| (where e is the elementary charge) to the substrate. digitellinc.com

Negligible Charge Reordering: The electronic structure of the molecule was largely unperturbed, with negligible charge-reordering observed upon interaction with the gold surface. nih.gov

Computational Findings for PEEB on Au(111) Surface
ParameterFindingImplication
Interaction TypePhysisorptionWeak van der Waals forces dominate molecule-substrate interaction. acs.orgnih.gov
Molecular GeometryNegligible distortion upon adsorption.The intrinsic structure of the molecule is preserved at the interface. acs.org
Charge TransferNegligible (0.003 |e| per atom). digitellinc.comMinimal electronic perturbation of the molecule by the substrate. acs.orgdigitellinc.com
Charge ReorderingNegligible. nih.govThe electronic properties of the molecule remain largely intact.
Work of Adhesion0.31 J/m². digitellinc.comCharacterizes a non-reactive wetting of the surface. digitellinc.com

Elucidation of Reaction Mechanisms via Computational Chemistry

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, computational chemistry provides powerful tools to elucidate the mechanisms of reactions relevant to its synthesis and potential reactivity. The formation of the phenylethynyl linkages and the reactivity of the enediyne and hydroquinone (B1673460) moieties can be understood through theoretical investigations of analogous systems.

Synthesis via Sonogashira Coupling: The carbon-carbon bonds between the central benzene ring and the phenylethynyl arms are typically formed via a Sonogashira coupling reaction. digitellinc.com DFT calculations have been extensively used to model this palladium-catalyzed cross-coupling reaction. Computational studies on the copper-free Sonogashira reaction between a phenyl halide and phenylacetylene have detailed the catalytic cycle, which generally involves four key steps: oxidative addition, cis-trans isomerization, deprotonation, and reductive elimination. acs.orgnih.govresearchgate.net DFT calculations have shown that the rate-determining step is typically the initial oxidative addition of the aryl halide to the palladium(0) complex. nih.gov These theoretical models help in optimizing reaction conditions by providing insights into the energies of intermediates and transition states. acs.orgnih.gov

Synthesis via Glaser-Hay Coupling: The homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is another relevant reaction for forming diacetylene structures. wikipedia.orgorganic-chemistry.org DFT studies have been applied to understand the mechanism of this copper-catalyzed oxidative coupling. researchgate.net Theoretical calculations have helped formulate a detailed mechanism that includes a Cu(I)/Cu(III)/Cu(II)/Cu(I) catalytic cycle and explains the role of molecular oxygen as the oxidant. researchgate.net These studies support the viability of the proposed mechanisms by calculating relatively low activation energies for the constituent reaction steps. researchgate.net

Reactivity of the Enediyne Core (Bergman Cyclization): The core structure of this compound contains an enediyne motif. Enediynes are known to undergo a thermal rearrangement called the Bergman cyclization to form a highly reactive p-benzyne diradical. digitellinc.comacs.org This reaction is of significant interest due to the DNA-cleaving properties of natural enediyne antitumor antibiotics. nih.govdigitellinc.com Computational studies, using both DFT and high-level ab initio methods, have been crucial in characterizing the energetics of this cyclization. acs.orgacs.org Theoretical calculations determine the activation barriers and reaction energies, which are highly dependent on the "critical distance" between the two acetylenic carbons. nih.govacs.org For the parent (Z)-hex-3-ene-1,5-diyne, the zero-point energy corrected reaction barrier has been calculated to be around 25 kcal/mol. acs.org These computational models are vital for designing enediyne compounds with specific activation temperatures for therapeutic applications. nih.gov

Reactivity of the Hydroquinone Moiety (Oxidation): The hydroquinone ring is susceptible to oxidation to the corresponding benzoquinone. The mechanism of this transformation has been investigated both experimentally and theoretically. researchgate.netacs.org Computational studies using DFT can model the oxidation process, providing insights into the electronic structure changes and the thermodynamics of the reaction. researchgate.net For instance, DFT calculations can correlate the oxidation potential of hydroquinone derivatives with quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy, confirming that electron-donating substituents lower the oxidation potential. researchgate.net In catalytic systems, such as the Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone, computational modeling helps to elucidate the complex mechanism involving the catalyst, substrate, and oxidant (O₂), and to rationalize the reaction stoichiometry where O₂ is fully reduced to water. acs.org

Computationally Studied Reaction Mechanisms Relevant to this compound
ReactionRelevanceKey Computational Insights
Sonogashira CouplingSynthesis of C(sp²)-C(sp) bonds.Elucidation of the catalytic cycle (oxidative addition, isomerization, deprotonation, reductive elimination); identification of the rate-determining step. acs.orgnih.gov
Glaser-Hay CouplingSynthesis of symmetric diynes (C(sp)-C(sp) bonds).Formulation of a Cu(I)/Cu(III)/Cu(II)/Cu(I) catalytic cycle; explanation of O₂ activation. researchgate.net
Bergman CyclizationPotential reactivity of the enediyne core.Calculation of activation barriers and reaction energies; correlation of reactivity with the critical distance between alkyne carbons. digitellinc.comacs.org
Hydroquinone OxidationPotential reactivity of the hydroquinone ring.Correlation of oxidation potentials with electronic parameters (e.g., HOMO energy); elucidation of catalytic pathways for aerobic oxidation. researchgate.netacs.org

Interactions and Supramolecular Assemblies of 2,5 Bis Phenylethynyl Benzene 1,4 Diol

Host-Guest Chemistry and Complex Formation

The electron-rich and geometrically defined structure of 2,5-Bis(phenylethynyl)benzene-1,4-diol allows it to participate in host-guest interactions, acting as a guest molecule that can be encapsulated within larger host systems or, in some contexts, as a component of a larger host assembly.

While specific studies on the binding of this compound with macrocyclic receptors are not extensively documented, the principles of molecular recognition suggest its potential for such interactions. Macrocycles with electron-deficient cavities could favorably bind to the electron-rich aromatic core of the diol through π-π stacking interactions. The hydroxyl groups can also play a crucial role by forming hydrogen bonds with complementary functional groups on the macrocyclic host.

For instance, cyclophanes and calixarenes are classes of macrocyclic hosts known to form complexes with aromatic guest molecules. The binding affinity in these systems is governed by a combination of factors including size and shape complementarity, as well as electrostatic and dispersive forces. The rigid, linear geometry of the bis(phenylethynyl)benzene core would favor interaction with macrocycles possessing a suitably sized and shaped cavity.

Host TypePotential Binding Interactions with this compound
Cyclophanesπ-π stacking between the host's aromatic panels and the guest's benzene (B151609) rings.
CalixarenesInclusion of the phenylethynyl arms within the calixarene (B151959) cavity, with potential hydrogen bonding between the diol's hydroxyl groups and the host's lower rim.
CucurbiturilsEncapsulation of the hydrophobic core, driven by the hydrophobic effect.

The term clathrate typically refers to a host lattice trapping guest molecules. In the context of this compound, it is more likely to act as a guest within a host lattice formed by π-donors. However, it can also co-crystallize with π-donor molecules to form layered or intercalated structures. These structures are stabilized by π-π stacking interactions between the electron-rich diol and the electron-donating partner. The specific geometry of these stacks, whether face-to-face or offset, would depend on the electronic and steric properties of the interacting molecules.

Non-Covalent Interactions in Crystal Engineering

The solid-state packing of this compound is dictated by a concert of non-covalent interactions, which can be strategically utilized in the design of crystalline materials with desired properties.

Hydrogen bonding is a pivotal interaction in directing the crystal packing of this compound. The hydroxyl groups (O-H) are strong hydrogen bond donors and can also act as acceptors.

O-H...O Hydrogen Bonds: These are the strongest and most directional interactions, leading to the formation of chains, ribbons, or sheets of molecules. The specific pattern of these hydrogen bonds will depend on the crystallizing conditions.

O-H...π Interactions: The hydroxyl groups can also act as hydrogen bond donors to the electron-rich π-systems of the phenyl and ethynyl (B1212043) groups of neighboring molecules. This type of interaction is crucial in controlling the three-dimensional arrangement of the molecules.

C-H...O Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the hydroxyl groups. While weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H...O interactions can significantly influence the crystal packing.

A theoretical study on a related compound, 2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol, highlights the importance of dual hydrogen-bonding interactions, which are strengthened in the excited state. nih.gov

The extensive π-conjugated system of this compound makes π-π stacking a dominant feature in its crystal structure. libretexts.org These interactions arise from the attractive forces between the aromatic rings of adjacent molecules. libretexts.org The stacking can occur in various geometries:

Parallel-displaced: This is a common motif where the aromatic rings are parallel but offset from one another. This arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces. researchgate.net

T-shaped or Edge-to-face: In this geometry, the edge of one aromatic ring (the C-H bonds) points towards the face of another. researchgate.net

Type of InteractionDescriptionTypical Energy (kcal/mol)
O-H...O Hydrogen BondStrong, directional interaction between hydroxyl groups.3-10
O-H...π InteractionHydrogen bond from a hydroxyl group to a π-system.1-3
C-H...O InteractionWeak hydrogen bond from an aromatic C-H to a hydroxyl oxygen.0.5-2
π-π StackingAttractive interaction between aromatic rings.1-5

Self-Assembly Processes

The ability of this compound to engage in directional and specific non-covalent interactions makes it an excellent building block for supramolecular self-assembly. d-nb.info In solution, it can form ordered aggregates, such as nanofibers, gels, or liquid crystals, depending on the solvent and concentration.

The primary driving forces for the self-assembly of this molecule are hydrogen bonding between the hydroxyl groups and π-π stacking of the aromatic cores. The linear and rigid nature of the molecule promotes the formation of one-dimensional aggregates, which can then further organize into higher-order structures. The phenylethynyl groups contribute to the rigidity and linearity of the molecule, which is a key factor in the formation of well-defined assemblies.

The self-assembly process can be influenced by external stimuli such as temperature, solvent polarity, and the presence of other molecules, allowing for the potential development of responsive materials. While specific studies on the self-assembly of this compound are not widely reported, the behavior of analogous bis(phenylethynyl)benzene derivatives provides strong evidence for its potential in this area. nih.gov

Formation of Ordered Molecular Structures

The molecular structure of this compound, featuring hydroxyl groups on the central benzene ring and terminal phenyl rings, allows for a variety of intermolecular interactions that promote the formation of ordered, crystalline structures. The primary interactions responsible for the supramolecular assembly are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The two hydroxyl (-OH) groups on the 1,4-diol (hydroquinone) core are potent hydrogen bond donors and acceptors. This enables the formation of strong and directional intermolecular O-H···O hydrogen bonds. In similar hydroquinone-based structures, these interactions are known to create robust networks, such as chains or sheets of molecules. researchgate.netstackexchange.com The linear and rigid nature of the phenylethynyl arms would further influence the geometry of these hydrogen-bonded networks. It is anticipated that the hydroxyl groups of one molecule would interact with the hydroxyl groups of neighboring molecules, leading to extended one-dimensional or two-dimensional arrays.

The combination of these directional forces is expected to result in a highly ordered crystalline material. The specific arrangement of the molecules would aim to maximize the favorable hydrogen bonding and π-π stacking interactions while minimizing steric repulsion.

Data Table

Due to the absence of specific published crystallographic studies on this compound, a data table with experimental values for its supramolecular assemblies cannot be provided. The table below illustrates the types of interactions expected to govern its self-assembly and typical ranges for such interactions found in similar organic molecules.

Interaction TypeDonor/Acceptor GroupsTypical Distance (Å)Role in Supramolecular Assembly
Hydrogen Bonding O-H ··· O2.5 - 3.2Primary driving force for forming extended molecular networks (chains, sheets).
π-π Stacking Phenyl and Benzene Rings3.3 - 3.8Stabilizes the packing of the aromatic systems, contributing to the overall cohesive energy of the crystal.
C-H···π Interactions Aromatic C-H and π-systems2.5 - 2.9 (H to π-centroid)Weaker interactions that provide additional stability to the three-dimensional structure.

Applications in Advanced Materials Science Leveraging 2,5 Bis Phenylethynyl Benzene 1,4 Diol

Organic Electronics and Optoelectronic Devices

The extended π-conjugation in the BPEB framework is central to its utility in organic electronics. This delocalized electron system facilitates charge transport and governs the absorption and emission of light, making these materials suitable for a range of optoelectronic devices.

Derivatives of BPEB are recognized for their fluorescent properties, a key requirement for emissive layers in Organic Light-Emitting Diodes (OLEDs). The core structure acts as a chromophore, and its emission characteristics can be modulated by introducing various substituent groups. nih.govd-nb.info For instance, a doubly bridged BPEB derivative has been shown to exhibit distinct photophysical properties, with a fluorescence quantum yield of 0.6 in cyclohexane. nih.gov The emission spectra of such compounds can be influenced by the molecular conformation and the surrounding environment. nih.govd-nb.info

The photophysical properties of a twisted bis(phenylethynyl)benzene derivative have been studied in detail, revealing absorption and emission maxima that are crucial for their application as fluorescent dyes. nih.gov These properties are summarized in the table below.

ParameterValueConditions
Absorption Maximum (λmax)325 nmn-hexane, room temperature
Emission Maximum (λmax)356 nmn-hexane, room temperature
Fluorescence Quantum Yield (ΦF)0.6cyclohexane, room temperature
Fluorescence Lifetime (τ)0.5 nscyclohexane, room temperature
Table 1: Photophysical Data for a Doubly Bridged Bis(phenylethynyl)benzene Derivative. nih.gov

The semiconducting nature of π-conjugated molecules like BPEB derivatives makes them suitable for use in the active layer of Organic Thin-Film Transistors (OTFTs). The ability of these molecules to self-assemble and form ordered thin films is critical for efficient charge transport. Research on related anthracene-based organic semiconductors has demonstrated that molecular shape and the presence of substituents can lead to good film-forming properties and high charge carrier mobilities without the need for thermal annealing. researchgate.netcolab.ws For instance, certain X-shaped anthracene-based molecules have achieved charge carrier mobilities as high as 0.010–0.014 cm² V⁻¹ s⁻¹. researchgate.netcolab.ws The introduction of hydroxyl groups in 2,5-Bis(phenylethynyl)benzene-1,4-diol could potentially enhance intermolecular interactions through hydrogen bonding, which may influence the molecular packing and, consequently, the charge transport characteristics in thin films.

The phenylene-ethynylene backbone of this compound is a fundamental building block for semiconducting polymers and conjugated molecular wires. aau.dkbiosynth.com These materials are of interest for their ability to conduct electrical current over molecular distances, a key feature for the development of nanoscale electronic components. The synthesis of oligomers and polymers based on this repeating unit allows for the creation of materials with tailored electronic properties. aau.dk The solubility of these polymers, which is crucial for solution-based processing, can be improved by attaching flexible side chains to the aromatic rings. aau.dk The hydroxyl groups on the 1,4-diol derivative offer reactive sites for polymerization or for linking the molecule into larger, well-defined architectures.

Chemical Sensing and Ion Detection

The fluorescence of BPEB derivatives can be sensitive to the presence of external chemical species, making them excellent candidates for chemical sensors. The interaction between the sensor molecule and the analyte can lead to a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.

Functionalized BPEB derivatives have been successfully employed as fluorescent sensors for the detection of various analytes, including hazardous substances. For example, a BPEB derivative incorporating 8-hydroxyquinoline (B1678124) was designed to be a highly selective and sensitive sensor for diethyl chlorophosphate, a simulant for the nerve agent Sarin. pku.edu.cn Another study demonstrated that a fluorescent film based on a BPEB derivative could detect HCl vapor at concentrations as low as 0.4 parts per billion. nih.gov The sensing mechanism often relies on the aggregation state of the fluorophore, which can be modulated by the analyte. nih.gov The hydroxyl groups of this compound could potentially participate in hydrogen bonding interactions with target analytes, enhancing the selectivity and sensitivity of such sensors.

Liquid Crystalline Materials and Soft Matter Applications

The rigid, rod-like structure of BPEB derivatives is a key characteristic for the formation of liquid crystalline phases. nih.govnih.govdntb.gov.ua Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to display technologies.

By introducing various substituents onto the BPEB core, researchers have synthesized a range of compounds with tunable liquid crystalline properties. nih.govnih.govdntb.gov.ua These modifications influence the melting and clearing points, the temperature range of the nematic phase, and the optical and dielectric anisotropy. nih.govnih.govdntb.gov.ua For example, some BPEB derivatives exhibit a wide nematic phase temperature range and high optical anisotropy, making them crucial components in liquid crystal mixtures for applications such as blue phase liquid crystal displays. nih.govnih.govdntb.gov.ua

CompoundSubstituentsMelting Point (°C)Clearing Point (°C)Optical Anisotropy (Δn)
BPEB Derivative 1-F, -OC₂H₅, -C₃H₇107.0-0.283
BPEB Derivative 2-F, -OC₂H₅, -C₂H₅106.9--
BPEB Derivative 4-F, -OC₂H₅, -C₅H₁₁88.4--
BPEB Derivative 5-F, -OC₂H₅, -C₃H₇117.2--
Table 2: Thermal and Optical Properties of Selected 1,4-Bis(phenylethynyl)benzene (B159325) Derivatives. nih.govmdpi.com

Hydrogen Storage and Getter Materials

The potential of this compound in hydrogen storage and as a getter material is primarily inferred from the well-documented behavior of its parent compound, 1,4-Bis(phenylethynyl)benzene (DEB). DEB is recognized as an effective hydrogen getter, a material designed to scavenge and irreversibly bind hydrogen gas from a closed environment. osti.gov

The fundamental mechanism of hydrogen gettering by these compounds involves the hydrogenation of the carbon-carbon triple bonds in the phenylethynyl groups. This process is typically facilitated by a catalyst, such as palladium supported on carbon (Pd/C). researchgate.net The catalyst dissociates molecular hydrogen (H₂) into atomic hydrogen, which then reacts with the triple bonds, converting them to double and subsequently single bonds. This chemical transformation effectively traps hydrogen within the solid material. osti.gov

For this compound, the presence of hydroxyl (-OH) groups on the central benzene (B151609) ring could potentially influence its hydrogen storage and getter properties in several ways:

Electronic Effects: The hydroxyl groups are electron-donating, which could alter the electron density of the aromatic system and the ethynyl (B1212043) groups. This might, in turn, affect the kinetics and thermodynamics of the hydrogenation reaction.

Intermolecular Interactions: The hydroxyl groups can participate in hydrogen bonding. This could influence the packing of the molecules in the solid state and potentially affect the diffusion of hydrogen gas to the active sites.

Functionalization: The reactive nature of the hydroxyl groups allows for further chemical modification. For instance, they could be used to anchor the molecule to a support material or to incorporate other functionalities that might enhance hydrogen uptake.

While direct experimental data on the hydrogen storage capacity of this compound is not extensively available in public literature, the performance of similar compounds provides a basis for its potential in this application. The table below summarizes key parameters for hydrogen uptake by 1,4-Bis(phenylethynyl)benzene (DEB) under specific conditions, offering a benchmark for the anticipated performance of its hydroxylated derivative.

ParameterValueConditionsReference
Hydrogen Uptake100.2 mL of H₂ per gram50 wt% getter composite, 750 mTorr H₂ researchgate.net
Reaction Temperature Range305 K to 325 KIsothermal isobaric experiments osti.gov
CatalystPalladium on activated carbonNot specified researchgate.net

It is important to note that the development of this compound as a practical hydrogen storage or getter material would necessitate further research to characterize its specific performance and to optimize factors such as catalyst loading and operating conditions.

Structural Scaffolds for Nanoscale Architectures

The rigid, linear geometry of this compound, combined with the presence of functionalizable hydroxyl groups at defined positions, makes it an excellent candidate as a structural scaffold for the bottom-up construction of nanoscale architectures. These architectures include metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers.

The core of the molecule provides a rigid, rod-like spacer, while the hydroxyl groups at the 1 and 4 positions of the benzene ring serve as versatile connection points. These hydroxyl groups can be deprotonated to form alkoxides, which can then coordinate with metal ions to build extended networks. This approach is fundamental to the synthesis of MOFs and coordination polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers:

MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. They are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The di-topic nature of this compound allows it to act as a linear linker, connecting metal centers to form one-, two-, or three-dimensional networks. The length and rigidity of the linker are critical in determining the pore size and topology of the resulting framework. While specific MOFs based on this exact linker are not widely reported, the principles of MOF design using similar functionalized aromatic linkers are well-established.

The following table illustrates the types of structures that can be formed using organic linkers in coordination polymers, which is analogous to how this compound could be utilized.

Linker TypeMetal IonResulting StructurePotential Application
Ditopic CarboxylateCadmium(II)2D and 3D frameworksLuminescence
Tetratopic CarboxylateLanthanide ions3D frameworksGas adsorption, catalysis
Ditopic DithiocarboxylateManganese, Zinc, Iron1D chains, 2D sheets, 3D porous structuresElectrical conductivity

Self-Assembly and Supramolecular Chemistry:

The hydroxyl groups of this compound can also direct the self-assembly of molecules through hydrogen bonding. This can lead to the formation of well-ordered supramolecular structures, such as tapes, sheets, or liquid crystalline phases. Furthermore, the molecule can be functionalized at the hydroxyl positions to introduce other recognition motifs, enabling more complex self-assembly pathways. The rigid phenylethynylbenzene backbone ensures that the resulting assemblies have a high degree of structural order. This bottom-up approach to creating nanostructures is a key area of research in materials science, with potential applications in molecular electronics and sensor technology.

Chemical Modifications and Derivatization Strategies of 2,5 Bis Phenylethynyl Benzene 1,4 Diol

Alkylation and Arylation of Hydroxyl Groups

The two hydroxyl groups on the central benzene (B151609) ring are primary sites for chemical derivatization. Alkylation and arylation reactions convert the diol into ethers and esters, which significantly impacts the molecule's solubility, thermal properties, and electronic characteristics.

Etherification is a common and highly effective strategy to modify the 2,5-Bis(phenylethynyl)benzene-1,4-diol core. The conversion of the hydroxyl groups (-OH) to alkoxy groups (-OR) enhances the solubility of the molecule in organic solvents and serves as a method to introduce flexible side chains. These alkoxy chains can influence the intermolecular packing in the solid state and the liquid crystalline properties of the resulting materials. Common ether derivatives include dimethoxy, diethoxy, and those with longer alkyl chains like heptyloxy groups. researchgate.net The synthesis of these dialkoxy derivatives can be achieved through standard Williamson ether synthesis on the diol or by performing a Sonogashira cross-coupling reaction between a 1,4-dihalo-2,5-dialkoxybenzene precursor and phenylacetylene (B144264). researchgate.netwikipedia.org

Esterification is another viable method for derivatizing the hydroxyl groups. While less common than etherification in the literature for this specific core, the formation of ester linkages can introduce a wide variety of functional groups. For instance, related bis(phenylethynyl)benzene structures have been modified with butyl ester groups, indicating the feasibility of this approach. researchgate.net These modifications can be used to tune properties for applications such as flexible organic crystals. researchgate.net

Table 1: Examples of Etherification Modifications on the Bis(phenylethynyl)benzene Core

Original Moiety Modification Reaction Resulting Functional Group Example Derivative Reference
Hydroxyl (-OH) Etherification Methoxy (B1213986) (-OCH₃) 1,4-Dimethoxy-2,5-bis(phenylethynyl)benzene nih.gov
Hydroxyl (-OH) Etherification Ethoxy (-OC₂H₅) 2,5-Diethoxy-1,4-diethynylbenzene researchgate.net
Hydroxyl (-OH) Etherification Heptyloxy (-OC₇H₁₅) 1,4-Diethynyl-2,5-bis(heptyloxy)benzene researchgate.net
Hydroxyl (-OH) Etherification Dodecyloxy (-OC₁₂H₂₅) Poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene) researchgate.net

Functionalization for Tunable Electronic Properties

The extended π-conjugated system of this compound derivatives makes them excellent candidates for optoelectronic applications. Their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned through chemical functionalization.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a fundamental strategy for tuning the HOMO-LUMO gap of conjugated molecules. The alkoxy groups introduced via etherification (see 8.1.1) act as effective EDGs. These groups increase the electron density of the central benzene ring, generally raising the HOMO energy level and altering the molecule's photophysical properties.

Conversely, EWGs can be introduced to lower the LUMO energy level. For regioisomeric bis(phenylethynyl)benzenes (bPEBs), the substitution pattern and the nature of the donor/acceptor groups can be used to fine-tune the emission color and intensity. nih.gov Studies on related conjugated systems show that EWGs such as cyano (-CN), nitro (-NO₂), or halogens can be incorporated to systematically adjust electronic properties. researchgate.netrsc.org For donor-acceptor substituted bPEBs, the specific charge transfer pathways (linear, cross, or "bent") strongly influence the HOMO-LUMO energy gap. nih.gov

In addition to modifying the central hydroquinone (B1673460) ring, the terminal phenyl rings of the phenylethynyl arms are common targets for functionalization. This strategy allows for the fine-tuning of electronic properties without significantly altering the core structure.

Attaching EWGs to these peripheral rings is a well-documented approach. For example, derivatives have been synthesized where the terminal phenyl groups are substituted with trifluoromethyl (-CF₃) groups, which are strongly electron-withdrawing. nih.gov Similarly, fluorine atoms have been introduced at various positions on the peripheral rings. nih.gov These modifications influence the molecule's electronic structure, which in turn affects properties like optical anisotropy and liquid crystal behavior. nih.gov Studies on analogous systems show that EDGs, such as a methoxy group (-OCH₃), on the peripheral aryl rings can induce a bathochromic (red) shift in the molecule's absorption and emission spectra. beilstein-journals.org

Table 2: Impact of Peripheral Aryl Group Modification on Molecular Properties

Core Structure Peripheral Substituent Type of Group Observed Effect Reference
1,4-Dimethoxy-2,5-bis(phenylethynyl)benzene 4-(Trifluoromethyl) Electron-Withdrawing Modifies crystal packing and electronic structure nih.gov
1,4-Bis(phenylethynyl)benzene (B159325) Fluoro (-F) Electron-Withdrawing Decreases integrity of π-conjugation, reduces optical anisotropy nih.gov
9-Chloro-5,6,7,8-tetrahydroacridine Methoxy (-OCH₃) Electron-Donating Bathochromic shift in absorption spectrum beilstein-journals.org
9-Chloro-5,6,7,8-tetrahydroacridine Trifluoromethyl (-CF₃) Electron-Withdrawing Hyperchromic shift in absorption spectrum beilstein-journals.org

Polymerization and Oligomerization Approaches

Derivatives of this compound are valuable monomers for the synthesis of conjugated polymers and oligomers. These materials, particularly poly(phenyleneethynylene)s, are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics.

Poly(phenyleneethynylene)s (PPEs) are a major class of conjugated polymers. The dialkoxy derivatives of this compound are ideal monomers for creating PPEs with functional side chains. The alkoxy groups (e.g., dodecyloxy) not only tune the electronic properties of the polymer backbone but also ensure solubility, which is crucial for solution-based processing. researchgate.net

The typical synthetic route involves converting the dialkoxy-bis(phenylethynyl)benzene derivative into a di-terminal alkyne, such as 1,4-diethynyl-2,5-dialkoxybenzene. researchgate.net This monomer is then polymerized with a dihaloaromatic co-monomer via a palladium-copper catalyzed Sonogashira cross-coupling reaction. wikipedia.orgresearchgate.net This versatile reaction allows for the creation of a wide range of PPE analogs with tailored structures and properties. The parent compound, 1,4-bis(phenylethynyl)benzene, is considered a fundamental model for understanding the photophysical properties of PPEs. nih.govuwa.edu.au The resulting polymers, such as poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene), can be used to create functional composites, for example, by incorporating palladium nanoparticles for catalytic applications. researchgate.net

Incorporation into Macrocycles and Dendrimers

The rigid, linear structure and versatile reactivity of this compound make it an attractive building block for the construction of complex supramolecular architectures such as macrocycles and dendrimers. The diol functionality provides convenient handles for derivatization, allowing the core unit to be integrated into larger, well-defined structures.

The synthesis of macrocycles incorporating phenylethynylbenzene units often capitalizes on the directional nature of the rigid core to create shape-persistent structures. A common strategy involves the functionalization of the hydroxyl groups with linkers that can undergo intramolecular cyclization. For instance, a doubly bridged 1,4-bis(phenylethynyl)benzene has been synthesized, demonstrating a viable approach for creating macrocyclic structures around a central phenylethynylbenzene core. nih.gov This methodology can be adapted for this compound by first reacting the diol with bifunctional linkers, followed by a ring-closing reaction. The choice of linker is crucial in determining the size, shape, and properties of the resulting macrocycle.

In the realm of dendrimer synthesis, this compound can serve as a core molecule from which dendritic branches can be grown. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis can proceed through a divergent approach, where successive generations of branching units are added to the core. The hydroxyl groups of the diol can be reacted with monomers such as 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) to initiate the growth of polyester (B1180765) dendrimers. nih.gov This iterative process of esterification and deprotection allows for the controlled construction of dendrimers with a precise number of terminal functional groups.

The incorporation of the rigid this compound core into these structures can impart unique photophysical and electronic properties to the resulting macrocycles and dendrimers. The extended π-conjugation of the core can be modulated by its conformation, which is influenced by the macrocyclic or dendritic architecture.

Linking to Biomolecules and Other Functional Moieties

The derivatization of this compound to include linkages to biomolecules and other functional moieties opens up possibilities for its application in areas such as bioimaging, sensing, and targeted drug delivery. The phenolic hydroxyl groups are the primary sites for modification to achieve these conjugations.

A key strategy for linking to biomolecules, particularly proteins, involves targeting specific amino acid residues. The phenolic nature of the diol is analogous to the side chain of tyrosine, suggesting that bioconjugation methods developed for tyrosine could be applicable. nih.gov For example, "tyrosine-click" chemistry, which utilizes cyclic diazodicarboxamide derivatives to react with the electron-rich phenol (B47542) ring, could be a promising approach for selectively linking the diol to proteins or peptides. nih.gov

Another general approach involves the activation of the hydroxyl groups to make them more reactive towards nucleophilic groups on biomolecules, such as the amine groups in lysine (B10760008) residues. This can be achieved by converting the hydroxyls into better leaving groups or by using coupling agents like carbodiimides to facilitate ester or ether bond formation.

Beyond biomolecules, the diol can be linked to a variety of other functional moieties to tailor its properties. For instance, the attachment of fluorophores can enhance its utility in fluorescence-based applications. The synthesis of various 1,4-bis(phenylethynyl)benzene derivatives with different end groups has been extensively explored, demonstrating the versatility of modifying the core structure. nih.govmdpi.com These synthetic strategies can be readily adapted to this compound. For example, the hydroxyl groups can be alkylated or acylated with chains containing terminal functional groups such as azides or alkynes. These groups can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of other molecules. scielo.br

The following table summarizes potential strategies for the derivatization of this compound:

Target Moiety Linking Strategy Functional Group on Diol Derivative Reactive Partner on Target Resulting Linkage
Peptides/ProteinsTyrosine-Click ChemistryPhenolDiazodicarboxamideC-N and N-N heterocycle
Peptides/ProteinsAmide CouplingCarboxylic AcidAmineAmide
Peptides/ProteinsThiol-Ene ReactionAlkeneThiolThioether
Functional MoleculesCuAAC "Click" ChemistryAlkyne or AzideAzide or AlkyneTriazole
SurfacesSilanizationTrialkoxysilaneHydroxylSiloxane

These derivatization strategies enable the creation of multifunctional molecules where the rigid, conjugated core of this compound can act as a scaffold for organizing appended functional units in a well-defined spatial arrangement.

Future Research Directions and Challenges in 2,5 Bis Phenylethynyl Benzene 1,4 Diol Chemistry

Enhanced Synthetic Efficiency and Sustainability

Future efforts will likely concentrate on the development of more robust and environmentally benign catalytic systems. This includes exploring catalysts based on earth-abundant metals to replace precious metal catalysts like palladium. Furthermore, optimizing reaction conditions to reduce the need for harsh solvents and high temperatures is a critical area of investigation. The development of one-pot synthesis procedures that minimize intermediate purification steps would also significantly enhance the efficiency and cost-effectiveness of producing these materials.

A significant challenge in the synthesis of oligo(phenyleneethynylene)s, including 2,5-Bis(phenylethynyl)benzene-1,4-diol, is the poor solubility of the rigid-rod-like molecules. This can lead to difficulties in purification and processing. Future research will likely involve the design of synthetic strategies that incorporate solubilizing groups, which can be either temporary or permanent fixtures on the molecular structure, without compromising the desired electronic and self-assembly properties.

Rational Design for Tailored Optoelectronic Performance

The optoelectronic properties of this compound are intrinsically linked to its extended π-conjugated system. A key area of future research is the rational design of derivatives with precisely tailored photophysical and electronic characteristics for specific applications.

Theoretical modeling and computational chemistry will play a crucial role in predicting how modifications to the molecular structure will influence properties such as absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities. By systematically altering the substituents on the terminal phenyl rings or the central hydroquinone (B1673460) core, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, allows for the precise control of the material's color, emission characteristics, and redox potentials.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer characteristics, leading to materials with desired properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. A significant challenge will be to develop a deep understanding of the structure-property relationships to enable the predictable design of materials with optimized performance.

Substitution Predicted Effect on Optoelectronic Properties
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Red-shift in absorption and emission spectra
Electron-withdrawing groups (e.g., -CN, -NO₂)Blue-shift in absorption and emission spectra
Extension of π-conjugationNarrower HOMO-LUMO gap, red-shifted spectra
Introduction of heteroatomsAltered charge transport characteristics

Advanced Characterization of Dynamic Processes

The functionality of materials based on this compound is often governed by dynamic processes that occur at the molecular and supramolecular levels. A deeper understanding of these dynamics is essential for designing materials with predictable and controllable behavior.

Future research will increasingly rely on advanced characterization techniques to probe these processes in real-time and with high spatial resolution. Time-resolved spectroscopic methods, such as transient absorption and fluorescence spectroscopy, will be instrumental in elucidating the excited-state dynamics, including energy transfer and charge separation processes, which are critical for optoelectronic applications.

Scanning probe microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), will provide insights into the self-assembly processes at surfaces and interfaces. These techniques can visualize the formation of supramolecular structures and monitor their response to external stimuli. A significant challenge lies in developing in-situ characterization methods that can probe these dynamic processes under conditions that mimic the operating environment of a device.

Exploration of Novel Supramolecular Architectures

The presence of hydroxyl groups in this compound provides a powerful tool for directing the formation of well-defined supramolecular architectures through hydrogen bonding. archivemarketresearch.com The interplay between the directional hydrogen bonds and the π-π stacking of the aromatic rings can lead to a rich variety of self-assembled structures, from one-dimensional tapes and fibers to two-dimensional sheets and three-dimensional networks.

A major avenue for future research is the exploration of how to control this self-assembly process to create novel supramolecular structures with desired functions. This can be achieved by modifying the molecular structure to introduce additional recognition sites or by controlling the assembly conditions, such as solvent, temperature, and concentration. The goal is to create a "molecular toolbox" that allows for the programmed assembly of complex and functional supramolecular architectures.

The study of chirality in these supramolecular assemblies is another promising direction. By introducing chiral centers into the molecule, it may be possible to induce the formation of helical structures with unique chiroptical properties. A key challenge will be to gain precise control over the long-range order and defect density in these self-assembled materials, which is crucial for their performance in many applications.

Integration into Multifunctional Devices and Systems

The ultimate goal of research into this compound and its derivatives is to integrate these materials into multifunctional devices and systems. The unique combination of optoelectronic activity and hydrogen-bonding capability makes this class of compounds promising for a range of applications.

Future research will focus on the fabrication and characterization of prototype devices that leverage the specific properties of these materials. For example, their liquid crystalline properties could be exploited in the development of advanced display technologies. Their fluorescence sensitivity to the local environment could be utilized in chemical and biological sensors.

A significant challenge will be to bridge the gap between fundamental materials research and practical device engineering. This will require interdisciplinary collaborations to address issues such as material processing, device fabrication, and long-term stability. The development of strategies for the controlled deposition and alignment of these molecules on surfaces will be critical for the performance of many devices. Furthermore, exploring the integration of these materials into more complex, multifunctional systems, where they can perform several tasks simultaneously, represents a long-term and exciting research direction.

Q & A

Q. What synthetic routes are recommended for 2,5-Bis(phenylethynyl)benzene-1,4-diol, and how can reaction conditions be optimized for improved yield?

Methodological Answer: A common approach involves cyclization reactions using polyphosphoric acid (PPA) as a catalyst. For example, heating 2,5-bis(isopropylphenylamino)benzene-1,4-dioic acid in PPA at 122°C for three hours yields derivatives with ~95% crude yield . Optimization includes controlling temperature gradients, solvent selection (e.g., methanol or dimethylacetamide for pigmentation), and post-synthesis purification via neutralization with soda ash. Monitoring pH and solid content (22–28%) during filtration is critical to avoid dull coloration in final products .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Proton and carbon NMR identify hydrogen bonding and substituent effects on the benzene core.
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonded networks, as seen in structurally similar ethynylated aromatic compounds .
  • UV-Vis and Fluorescence Spectroscopy : Detects π→π* transitions and excited-state proton transfer (ESPT) dynamics, with absorption bands shifting under humidity or solvent variations .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic and photophysical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior. For example, DFT models of tautomeric forms (e.g., iminol/cis-ketoenamine) reveal preferential stabilization in hydrated environments, aligning with experimental optoelectronic responses . Time-dependent DFT (TD-DFT) further simulates excited-state intramolecular proton transfer (ESIPT), explaining dual emission bands observed in derivatives .

Q. What role does tautomerism play in the compound’s optoelectronic applications?

Methodological Answer: Tautomerism (e.g., iminol ↔ ketoenamine) modifies conjugation pathways and charge-transfer states. In covalent organic frameworks (COFs), hydration shifts absorption to longer wavelengths (e.g., ~500 nm), enabling humidity-sensitive devices with 9 s response times . Computational models must account for solvent polarity and hydrogen-bonding networks to predict tautomer stability .

Q. How can derivatives be engineered for electrochemical sensing applications?

Methodological Answer: Modifying the benzene core with electron-withdrawing/donating groups alters redox potentials. For instance, carbon nanotube electrodes functionalized with dihydroxybenzene derivatives exhibit catalytic oxidation of epinephrine (EP), with diffusion coefficients calculated via cyclic voltammetry (CV) . Differential pulse voltammetry (DPV) enables simultaneous detection of analytes (e.g., EP, acetaminophen) by resolving overlapping peaks .

Methodological Challenges and Data Gaps

Q. How do researchers resolve contradictions in experimental vs. computational data for excited-state dynamics?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For ESIPT studies, combining ultrafast spectroscopy (e.g., femtosecond transient absorption) with multi-configurational DFT (e.g., CASSCF) validates stepwise vs. concerted proton-transfer mechanisms . Solvent polarity adjustments (e.g., from hexane to DMSO) experimentally test computational predictions of tautomer stability .

Q. What safety protocols are critical for handling benzene-1,4-diol derivatives in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to mitigate skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles, as some derivatives cause respiratory irritation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from PPA reactions) before disposal in approved waste facilities .

Emerging Applications and Theoretical Frontiers

Q. Can this compound serve as a building block for near-infrared (NIR) organic lasers?

Methodological Answer: Derivatives with extended conjugation (e.g., 2,5-bis(imidazolyl)benzene-1,4-diol) exhibit six-level ESDPT systems, enabling population inversion for NIR lasing. Key steps include:

Synthesizing derivatives with strong intramolecular hydrogen bonds.

Testing gain media in optically pumped cavities, measuring threshold energies and emission linewidths .

Q. How does substitution with chalcogen atoms (S, Se) alter proton-transfer kinetics?

Methodological Answer: Chalcogen substitution strengthens hydrogen bonds (e.g., S∙∙∙H vs. O∙∙∙H), slowing ESIPT rates. Transient absorption spectroscopy quantifies kinetic isotope effects (KIEs) in deuterated solvents, while DFT maps potential energy surfaces for substituted analogs .

Data Gaps and Future Directions

  • Toxicity and Environmental Fate : Limited data exist on ecotoxicity and long-term stability. Standard OECD tests (e.g., Daphnia magna acute toxicity) are recommended for derivatives .
  • Industrial Scaling : Solvent-free synthesis and continuous-flow reactors could address scalability challenges noted in batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.